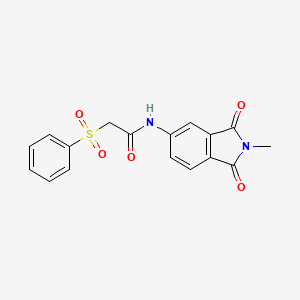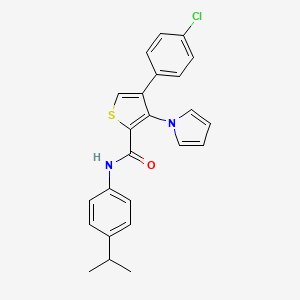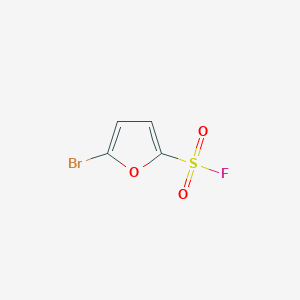![molecular formula C20H17N3O3S B2363655 (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 681163-35-9](/img/structure/B2363655.png)
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
- A series of derivatives of this compound have been synthesized and evaluated for anti-inflammatory activity using both in vitro and in vivo models. These compounds have shown promising anti-inflammatory activity in both models, with some exhibiting better activity than diclofenac, a standard anti-inflammatory drug. Furthermore, these derivatives have a good gastrointestinal safety profile, indicating lower ulcerogenic toxicity (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Evaluation
- The compound and its derivatives have been assessed for anticonvulsant activities using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models. Some of the derivatives showed significant anticonvulsant activity against both MES and scPTZ screens, indicating potential as effective anticonvulsant agents (Nath et al., 2021).
Antimicrobial and Antitubercular Activities
- Certain derivatives of this compound have been synthesized and tested for antimicrobial and antitubercular activities. These compounds exhibited good antibacterial and antifungal activities against a range of pathogens, including E. coli and S. aureus. Additionally, some compounds demonstrated good antitubercular activity (Shaikh et al., 2015).
Hypoglycemic Activity
- A series of novel derivatives have been synthesized and evaluated for hypoglycemic activity in an animal model. Some of these derivatives exhibited promising hypoglycemic activity, suggesting potential applications in the management of diabetes (Nikalje, Deshp, & Une, 2012).
Anticancer Activity
- Certain derivatives have been studied for their potential anticancer activity. One specific derivative exhibited high growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines, suggesting potential use in cancer therapy (Karaburun et al., 2018).
Antioxidant and Anti-Inflammatory Compounds
- Novel derivatives have been evaluated for their antioxidant and anti-inflammatory activity. Some compounds exhibited good efficacy in DPPH radical scavenging and other antioxidant assays, as well as excellent anti-inflammatory activity (Koppireddi et al., 2013).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-11-8-12(2)17-15(9-11)27-20(22(17)3)21-16(24)10-23-18(25)13-6-4-5-7-14(13)19(23)26/h4-9H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJPNIOWEDAJJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

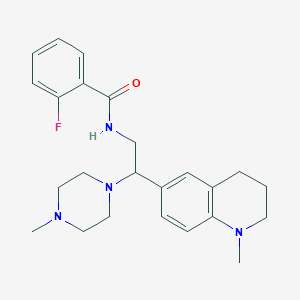
![3-[4-chloro-2-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea](/img/structure/B2363573.png)
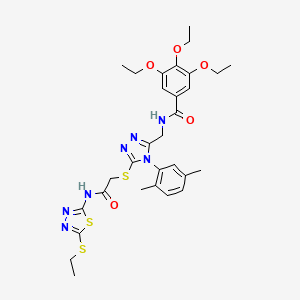
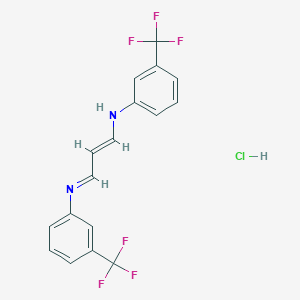
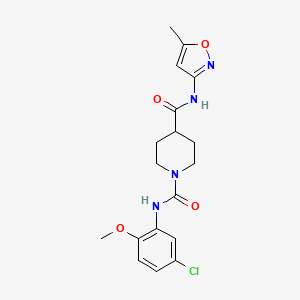
![N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2363579.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2363581.png)
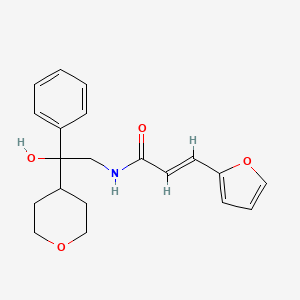
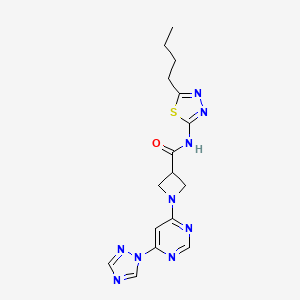

![morpholino(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-yl)methanone](/img/structure/B2363590.png)
